1-(4-Cyclopropylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
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Overview
Description
1-(4-Cyclopropylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a synthetic organic compound that has garnered interest due to its unique structural features and potential applications in various fields of research and industry. The compound consists of a cyclopropyl group attached to a phenyl ring, which is further connected to a tetrahydroindazole moiety.
Preparation Methods
The synthesis of 1-(4-Cyclopropylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclopropylphenyl Intermediate: The initial step involves the formation of 4-cyclopropylphenylboronic acid through a Suzuki-Miyaura coupling reaction.
Cyclization to Form the Indazole Ring: The cyclopropylphenyl intermediate undergoes cyclization with hydrazine derivatives to form the indazole ring.
Hydrogenation: The final step involves the hydrogenation of the indazole ring to yield the tetrahydroindazole structure.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(4-Cyclopropylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
1-(4-Cyclopropylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Cyclopropylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: It can inhibit certain enzymes involved in disease pathways, thereby modulating biological processes.
Receptor Binding: The compound may bind to specific receptors, altering cellular signaling and function.
Pathway Modulation: It can influence various cellular pathways, including those related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
1-(4-Cyclopropylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one can be compared with similar compounds such as:
1-(4-Cyclopropylphenyl)ethanone: This compound shares the cyclopropylphenyl moiety but lacks the indazole ring, making it less complex and potentially less versatile.
1-(4-Cyclopropylphenyl)-1H-indazole: This compound contains the indazole ring but does not have the tetrahydro structure, which may affect its reactivity and applications.
The uniqueness of this compound lies in its combination of the cyclopropylphenyl and tetrahydroindazole moieties, providing a distinct set of chemical and biological properties.
Properties
IUPAC Name |
1-(4-cyclopropylphenyl)-6,7-dihydro-5H-indazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c19-16-3-1-2-15-14(16)10-17-18(15)13-8-6-12(7-9-13)11-4-5-11/h6-11H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBULVKYQQZEFTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NN2C3=CC=C(C=C3)C4CC4)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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